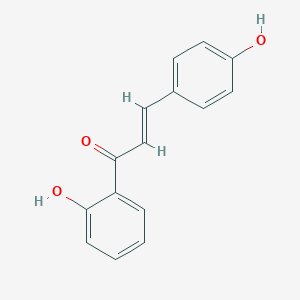

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

Description

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by hydroxyl groups at the 2- and 4-positions on its aromatic rings. Chalcones (α,β-unsaturated ketones) are pivotal intermediates in organic synthesis and exhibit diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The hydroxyl groups in this compound enhance its polarity, influencing solubility and hydrogen-bonding interactions, which are critical for its biological and chemical behavior.

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPJTMCJNPRZGF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13323-66-5 | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13323-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

The primary target of 2’,4-Dihydroxychalcone is HlyU, a master virulence regulator in Vibrio vulnificus. It also exhibits inhibitory effects on Hsp90, a molecular chaperone that plays a key role in protein folding and stability.

Mode of Action

2’,4-Dihydroxychalcone interacts with its targets by binding to the ATPase domain of Hsp90. This interaction inhibits the binding of HlyU to the P rtxA1 promoter, thereby reducing the expression of major toxin networks.

Biochemical Pathways

The compound affects the Hsp90-calcineurin pathway. By inhibiting HlyU, it reduces the expression of virulence factors under its control, similar to the hlyU deletion mutant. This leads to a decrease in the hemolytic activity of V. vulnificus.

Pharmacokinetics

Chalcones in general are known for their low redox potential and greater chance of undergoing electron transfer reactions.

Result of Action

The result of 2’,4-Dihydroxychalcone’s action is a significant reduction in the virulence and infection potential of V. vulnificus. It also exhibits synergistic effects against E. coli by reducing membrane permeability.

Action Environment

The action of 2’,4-Dihydroxychalcone can be influenced by environmental factors. For instance, it has been found to be effective in the presence of nalidixic acid, exhibiting synergistic effects against E. coli. .

Biochemical Analysis

Biochemical Properties

2’,4-Dihydroxychalcone has been shown to interact with various enzymes and proteins. It has demonstrated potent in vitro antileishmanial activity. It also has the ability to inhibit COX-1 and COX-2 enzymes. The compound has been found to have a moderate to potential ability to reduce blood sugar.

Cellular Effects

2’,4-Dihydroxychalcone has significant effects on various types of cells and cellular processes. It has been found to potently inhibit proliferation and induce apoptosis in PC‑3 human prostate cancer cells in a dose-dependent manner. It also reduces the hemolytic activity of Vibrio vulnificus.

Molecular Mechanism

At the molecular level, 2’,4-Dihydroxychalcone exerts its effects through various mechanisms. It has been found to specifically target HlyU, a master virulence regulator in Vibrio vulnificus, and inhibit its binding to the P rtxA1 promoter. It also induces apoptosis in PC‑3 cells via upregulation of PTEN and p27Kip1, which results in cell cycle arrest in G0/G1 phase, activation of caspase‑3/‑7 and induction of apoptosis.

Temporal Effects in Laboratory Settings

The effects of 2’,4-Dihydroxychalcone over time in laboratory settings have been studied. It has been found that the compound’s effects are approximately 90% diffusion-controlled at pH 7.5.

Dosage Effects in Animal Models

In animal models, the effects of 2’,4-Dihydroxychalcone vary with different dosages. For example, in male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2′,4′-dihydroxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug.

Metabolic Pathways

2’,4-Dihydroxychalcone is involved in various metabolic pathways. It is a vital intermediate substance in the biosynthetic pathway of flavonoids.

Biological Activity

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, commonly referred to as a chalcone, is a compound belonging to the flavonoid family. Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features hydroxyl groups that are pivotal for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. Studies have shown that the compound can scavenge free radicals effectively, comparable to established antioxidants like vitamin C. The hydroxyl groups in the structure contribute to its ability to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress .

Antimicrobial Properties

Research indicates that chalcones possess antibacterial and antifungal activities. For instance, a study demonstrated that various chalcone derivatives exhibited potent antibacterial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Potential

The anticancer properties of chalcones have garnered significant attention. Various studies have reported that this compound induces apoptosis in cancer cells. This is evidenced by the activation of apoptotic markers such as caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage in tumor cell lines . The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics, which allow it to interact with cellular signaling pathways involved in cell survival and death.

Cytotoxicity Studies

A quantitative structure–activity relationship (QSAR) analysis involving various chalcone derivatives highlighted the cytotoxic effects of this compound against different cancer cell lines. The compound demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating its potential as a lead compound in anticancer drug development .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 12.5 | 6.8 |

| Doxorubicin | 0.5 | 6.9 |

| Methotrexate | 0.8 | 7.0 |

Table 1: Cytotoxicity and selectivity ratios of chalcone derivatives.

Mechanistic Insights

Mechanistic studies have revealed that the anticancer activity of this chalcone derivative is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This stress triggers apoptotic pathways, resulting in increased cell death . Furthermore, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of chalcones are highly dependent on substituent types and positions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Hydroxyl groups increase water solubility but reduce lipid solubility, impacting bioavailability. Chlorinated or methylated derivatives (e.g., 4-Methyl-4′-chlorochalcone) are more lipophilic, favoring cell membrane interaction .

- Stability : Electron-withdrawing substituents (e.g., nitro) enhance stability against oxidation, whereas hydroxylated chalcones may undergo faster degradation under acidic/alkaline conditions .

Preparation Methods

Solid-State Mechanochemical Synthesis

Recent advances utilize solvent-free grinding of reactants with KOH in a ball mill (500 rpm, 30 min), achieving 72% yield. This method reduces waste but requires post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C, 15 min) in ethanol with 10% NaOH improves reaction efficiency (yield: 83%) while minimizing thermal degradation. The rapid heating enhances enolate formation and accelerates the dehydration step.

Purification and Characterization

Isolation Techniques

- Acid precipitation : Adjusting the reaction mixture to pH 6–7 with dilute HCl precipitates the crude product.

- Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (mp: 189–191°C).

Spectroscopic Validation

1H NMR (500 MHz, CDCl3) :

- δ 12.32 (s, 1H, 2′-OH), 9.82 (s, 1H, 4-OH)

- δ 7.89 (d, J = 15.5 Hz, 1H, H-β), 7.68 (d, J = 15.5 Hz, 1H, H-α)

- Aromatic protons: δ 6.82–7.43 (m, 8H)

IR (KBr) :

- 1645 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1265 cm⁻¹ (C-O phenolic)

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Conventional | 85 | 98 | Moderate | High |

| Mechanochemical | 72 | 95 | Low | Moderate |

| Microwave-Assisted | 83 | 97 | High | High |

The conventional method remains optimal for large-scale production, while microwave-assisted synthesis offers time efficiency for laboratory-scale synthesis.

Q & A

Q. What are the standard synthetic routes for 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A common procedure involves reacting 2-hydroxyacetophenone (0.01 mol) with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Thionyl chloride (0.05 mL) may be added to enhance reaction efficiency . Yield optimization requires controlling stoichiometry, temperature, and catalyst concentration. For example, using aqueous NaOH at room temperature minimizes side reactions .

Q. How are structural confirmations performed for this compound?

Structural elucidation relies on spectroscopic methods:

- 1H and 13C-APT NMR : Identify phenolic -OH protons (δ ~9–12 ppm) and conjugated enone systems (α,β-unsaturated ketone protons at δ ~6–8 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1600–1650 cm⁻¹ and hydroxyl (-OH) bands at ~3200–3500 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 240.26 for C15H12O3) validate the molecular formula .

Q. What purification techniques are recommended to isolate high-purity samples?

Recrystallization using ethanol or methanol is standard. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) resolves impurities from structurally similar byproducts . Purity >95% is achievable, as confirmed by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence biological activity?

Modifying substituents (e.g., methoxy, nitro, or fluoro groups) alters electronic and steric properties, affecting interactions with biological targets. For instance:

- Antimicrobial activity : Fluorinated derivatives show enhanced activity due to increased lipophilicity and membrane penetration .

- Antioxidant capacity : Additional hydroxyl groups (e.g., 2,4-dihydroxy substitution) improve radical scavenging via hydrogen bonding . Structure-activity relationship (SAR) studies require systematic substitution and bioassay comparisons (e.g., DPPH assay for antioxidants; MIC tests for antimicrobials) .

Q. What strategies resolve contradictions in reported spectral data for derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic packing. To address this:

- Use deuterated DMSO for NMR to stabilize enol-keto tautomers .

- Compare experimental data with computational predictions (e.g., DFT calculations for IR vibrations) .

- Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry and hydrogen-bonding networks .

Q. How can computational methods enhance experimental design for this compound?

Molecular docking and MD simulations predict binding affinities to biological targets (e.g., enzymes or receptors). For example:

- Dock the compound into the active site of COX-2 to rationalize anti-inflammatory activity .

- Calculate frontier molecular orbitals (FMOs) to assess redox potential for antioxidant behavior . Pair computational insights with in vitro assays to prioritize synthetic targets and reduce experimental redundancy.

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Batch-to-batch variability arises from inhomogeneous mixing or temperature gradients. Solutions include:

- Using flow chemistry for precise control of reaction parameters .

- Implementing in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Optimizing solvent systems (e.g., ethanol-water mixtures) to balance solubility and environmental safety .

Methodological Notes

- Contradictory data : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) .

- Bioactivity assays : Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (p < 0.05) .

- Synthetic scalability : Pilot reactions in <50 mL volumes before kilolab-scale production to identify critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.